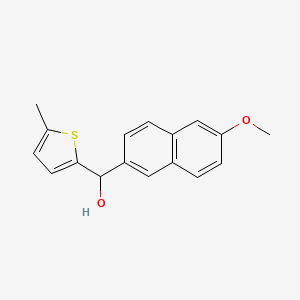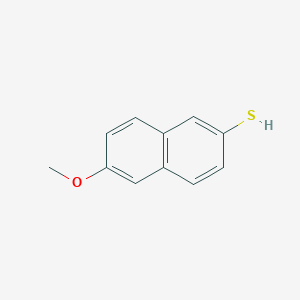
6-Methoxy-2-thionaphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-thionaphthol is an aromatic thiol compound with the molecular formula C₁₁H₁₀OS It is a derivative of naphthol, where the hydroxyl group is replaced by a thiol group and a methoxy group is attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-thionaphthol can be achieved through several methods. One common approach involves the reaction of 6-methoxy-2-naphthol with thionyl chloride in the presence of a phase-transfer catalyst. This reaction typically occurs at room temperature and results in the formation of 6-methoxy-2-naphthyl sulfonyl chloride, which is then reduced to this compound .
Industrial Production Methods: For industrial production, the synthesis method involves using sodium naphthalene sulfonate as a raw material and dichloromethane, chloroform, or carbon tetrachloride as solvents. Thionyl chloride is added dropwise at normal temperature to obtain 2-naphthalene sulfonyl chloride, which is then reduced to this compound . This method is advantageous due to its low cost, ease of operation, and high yield.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-thionaphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: The compound can be reduced using reagents such as sodium borohydride or triphenylphosphine.
Substitution: It can participate in substitution reactions with aryl halides in the presence of copper(I) iodide and potassium carbonate.
Major Products Formed:
Oxidation: Disulfides
Reduction: Corresponding thiols
Substitution: Aryl thiols
Scientific Research Applications
6-Methoxy-2-thionaphthol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-thionaphthol involves its interaction with various molecular targets. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
2-Thionaphthol: Lacks the methoxy group, making it less reactive in certain chemical reactions.
6-Methoxy-2-naphthol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Uniqueness: 6-Methoxy-2-thionaphthol is unique due to the presence of both a methoxy and a thiol group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methoxynaphthalene-2-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-4-2-9-7-11(13)5-3-8(9)6-10/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIEWDCUOZTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

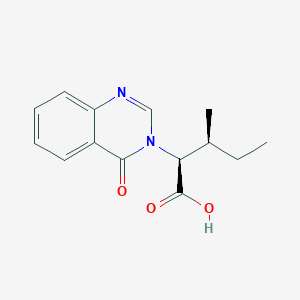

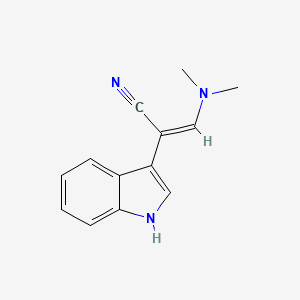
![N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine](/img/structure/B7876511.png)
![[6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B7876517.png)
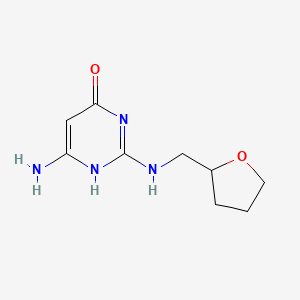

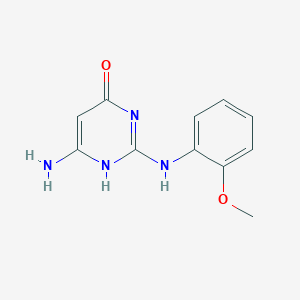
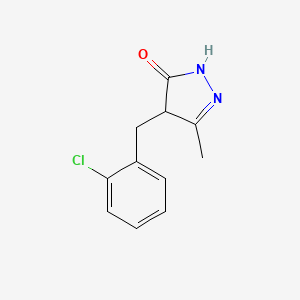
![1H-Pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B7876539.png)
![2-[Boc-(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7876551.png)
![Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate](/img/structure/B7876553.png)
